molecular formula C21H17N5O2S B11645207 4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide

4-{2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-1H-pyrrol-1-yl}benzenesulfonamide

Cat. No.: B11645207
M. Wt: 403.5 g/mol
InChI Key: MXARORGUOZCFJX-NTCAYCPXSA-N
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Description

4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodiazole moiety, a pyrrole ring, and a sulfonamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the pyrrole ring through a cyclization reaction. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzene ring and the pyrrole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound, which can be further utilized in various applications.

Scientific Research Applications

4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE: shares similarities with other benzodiazole and pyrrole-containing compounds, such as:

Uniqueness

The uniqueness of 4-{2-[(1E)-2-CYANO-2-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETH-1-EN-1-YL]-1H-PYRROL-1-YL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N5O2S

Molecular Weight

403.5 g/mol

IUPAC Name

4-[2-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C21H17N5O2S/c1-14-4-9-19-20(11-14)25-21(24-19)15(13-22)12-17-3-2-10-26(17)16-5-7-18(8-6-16)29(23,27)28/h2-12H,1H3,(H,24,25)(H2,23,27,28)/b15-12+

InChI Key

MXARORGUOZCFJX-NTCAYCPXSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C#N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C#N

Origin of Product

United States

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